2-Acetamidophenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate
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Overview
Description
2-Acetamidophenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a unique combination of functional groups, including an acetamido group, a bromine atom, and two chlorine atoms, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamidophenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of phenyl acetamide to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Bromination: The amino group is then brominated using bromine or a brominating agent to introduce the bromine atom.
Sulfonation: The final step involves the sulfonation of the brominated compound using chlorosulfonic acid to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidophenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetamido group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-Acetamidophenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetamidophenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or proteins, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamidophenyl 2-chloro-4,5-dichlorobenzene-1-sulfonate
- 2-Acetamidophenyl 2-bromo-4,5-difluorobenzene-1-sulfonate
- 2-Acetamidophenyl 2-bromo-4,5-dimethylbenzene-1-sulfonate
Uniqueness
2-Acetamidophenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the acetamido and sulfonate groups, allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Properties
IUPAC Name |
(2-acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO4S/c1-8(19)18-12-4-2-3-5-13(12)22-23(20,21)14-7-11(17)10(16)6-9(14)15/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYUHAWZNUNYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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